molecular formula C7H9BrN2O2 B2538463 3-Bromo-5,6-dimethoxypyridin-2-amine CAS No. 1820665-96-0

3-Bromo-5,6-dimethoxypyridin-2-amine

Cat. No.: B2538463
CAS No.: 1820665-96-0
M. Wt: 233.065
InChI Key: HTAUEWXRIFLRBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromo-5,6-dimethoxypyridin-2-amine typically involves the bromination of 5,6-dimethoxypyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Bromo-5,6-dimethoxypyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .

Scientific Research Applications

3-Bromo-5,6-dimethoxypyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dimethoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-5,6-dimethoxypyridin-2-amine can be compared with other similar compounds such as:

    3-Bromo-5,6-dimethylpyridin-2-amine: This compound has methyl groups instead of methoxy groups at the 5 and 6 positions. The presence of methoxy groups in this compound can influence its reactivity and biological activity.

    2-Amino-5-bromo-4,6-dimethylpyridine: This compound has a similar structure but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5,6-dimethoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAUEWXRIFLRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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